molecular formula C11H11NO3 B2847523 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid CAS No. 145591-80-6

1-(Phenylcarbamoyl)cyclopropanecarboxylic acid

Cat. No. B2847523
M. Wt: 205.213
InChI Key: KDXROTVXLGAFGW-UHFFFAOYSA-N
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Description

“1-(Phenylcarbamoyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C11H11NO3 . It has been used in the preparation of bis [(1-phenyl-1-cyclopropyl)carbonyl] peroxide via reaction with hydrogen peroxide in the presence of N,N′ -dicyclohexylcarbodiimide .


Molecular Structure Analysis

The molecular structure of “1-(Phenylcarbamoyl)cyclopropanecarboxylic acid” is characterized by a cyclopropane ring attached to a phenylcarbamoyl group and a carboxylic acid group . The exact mass of the molecule is 205.07389321 g/mol .


Physical And Chemical Properties Analysis

“1-(Phenylcarbamoyl)cyclopropanecarboxylic acid” is a solid at room temperature . It has a molecular weight of 205.21 g/mol . The compound has a topological polar surface area of 66.4 Ų and a complexity of 278 .

Scientific Research Applications

Ethylene Biosynthesis in Plants

Research has identified derivatives of cyclopropanecarboxylic acid as critical in the study of ethylene biosynthesis, a key plant hormone responsible for regulating a wide range of vegetative and developmental processes. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, undergoes significant study for its role in plant growth and development. The enzymatic conversion of ACC to ethylene and its regulation has profound implications for understanding plant physiology and improving agricultural practices. Studies on ACC synthases (ACSs) and ACC oxidases (ACOs), enzymes involved in ethylene biosynthesis, offer insights into ethylene's role in plant stress responses, fruit ripening, and senescence (Vanderstraeten & Van Der Straeten, 2017).

Synthetic Applications

Cyclopropane derivatives have garnered attention in organic chemistry due to their utility in synthesizing complex molecules. The unique reactivity and stereochemical properties of these compounds enable the construction of molecules with specific chirality and functionalization, crucial for developing pharmaceuticals and materials science. For example, the synthesis and evaluation of cyclopropanecarboxylic acid derivatives as potential antidepressants highlight the utility of these structures in medicinal chemistry. The ability to synthesize these compounds with precise stereochemical control allows for the exploration of their biological activity and potential therapeutic applications (Bonnaud et al., 1987).

Plant Growth Promotion by Rhizobacteria

The interaction between plant roots and soil bacteria (rhizobacteria) significantly impacts plant growth and health. ACC deaminase, an enzyme produced by certain rhizobacteria, breaks down ACC, reducing ethylene levels in plants and promoting root growth. This interaction exemplifies the complex chemical communication between plants and their environment, offering strategies for sustainable agriculture and the development of biofertilizers. Understanding the molecular basis of these interactions can lead to improved crop yields and stress resistance (Contesto et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

While specific future directions for “1-(Phenylcarbamoyl)cyclopropanecarboxylic acid” are not mentioned in the available literature, its use in the preparation of other compounds suggests potential applications in chemical synthesis .

properties

IUPAC Name

1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-9(11(6-7-11)10(14)15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXROTVXLGAFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylcarbamoyl)cyclopropanecarboxylic acid

Synthesis routes and methods I

Procedure details

To a mixture of cyclopropane-1,1-dicarboxylic acid (5.29 g, 40.7 mmol, 1.0 eq.) in anhydrous THF (50 mL) under nitrogen was added dropwise triethylamine (4.12 g, 40.7 mmol, 1.0 eq.) with stirring for 30 minutes at 0° C., followed by the addition of thionyl chloride (4.84 g, 40.7 mmol, 1.0 eq.) with stirring for another 30 minutes at 0° C. To the resulting mixture under nitrogen was added dropwise a solution of phenylamine 9 (4.17 g, 44.8 mmol, 1.1 eq.) in anhydrous THF (25 mL) with stirring for 1.5 hours at 0° C. The reaction mixture was diluted with ethyl acetate and extracted with 2N NaOH (to pH>10). The aqueous phase was titrated with 2N HCl to pH 1-2 and then extracted with ethyl acetate. The organic phase was dried with sodium sulfate and concentrated in vacuo to give 1-phenylcarbamoyl-cyclopropanecarboxylic acid as a white solid (5.08 g, 60.8%). 1H NMR (400 MHz, CDCl3): 10.50 (br s, 1H), 7.56-7.54 (m, 2H), 7.35-7.31 (m, 2H), 7.15-7.10 (m, 1H), 1.94-1.91 (m, 2H), 1.82-1.79 (m, 2H).
Quantity
5.29 g
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50 mL
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4.12 g
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4.84 g
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reactant
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4.17 g
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25 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Methyl 1-(phenylcarbamoyl)cyclopropanecarboxylate (0.607 g, 2.77 mmol) was dissolved in a mixture of THF (3.5 mL) and water (3.50 mL), lithium hydroxide monohydrate (0.349 g, 8.31 mmol) was added, and the mixture was stirred at room temperature for 1 hour. The THF was removed under reduced pressure and additional water (20 mL) was added. The solution was acidified to ˜pH 4 with 2 M HCl and the off white solid that precipitated was collected by suction filtration and washed with additional water to give 1-(phenylcarbamoyl)cyclopropanecarboxylic acid (0.482 g, 85% yield). MS (ESI) m/z: 206.0 (M+H+)
Quantity
0.607 g
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reactant
Reaction Step One
Quantity
0.349 g
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reactant
Reaction Step One
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3.5 mL
Type
solvent
Reaction Step One
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Quantity
3.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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